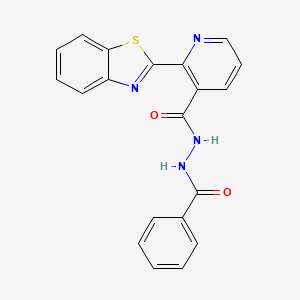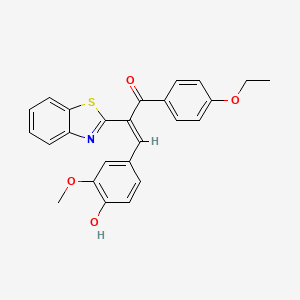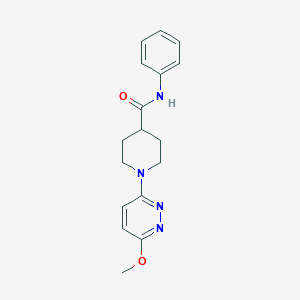
2-(1,3-benzothiazol-2-yl)-N'-(phenylcarbonyl)pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-yl)-N’-(phenylcarbonyl)pyridine-3-carbohydrazide is a complex organic compound with a unique structure. Let’s break down its name:
2-(1,3-benzothiazol-2-yl): This part of the compound contains a benzothiazole ring, which is a fused heterocyclic system consisting of a benzene ring and a thiazole ring. The “2-yl” indicates the position of the nitrogen atom in the benzothiazole ring.
N’-(phenylcarbonyl): Here, the carbonyl group (C=O) is attached to the nitrogen atom (N’) of the hydrazide functional group.
pyridine-3-carbohydrazide: The pyridine ring (a six-membered aromatic ring with one nitrogen atom) is connected to the hydrazide group (–NH–NH₂).
Vorbereitungsmethoden
The synthetic routes for this compound can vary, but one common method involves the condensation of 2-aminobenzothiazole with pyridine-3-carboxylic acid hydrazide in the presence of a suitable coupling agent (such as DCC or EDC) and a base (like triethylamine). The reaction proceeds as follows:
2-aminobenzothiazole+pyridine-3-carboxylic acid hydrazide→2-(1,3-benzothiazol-2-yl)-N’-(phenylcarbonyl)pyridine-3-carbohydrazide
Industrial production methods may involve modifications of this basic route, optimization for yield, and scalability.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen and sulfur atoms.
Reduction: Reduction reactions may occur, affecting the carbonyl group or other functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts play crucial roles.
Major Products: The major products depend on the specific reaction conditions and the functional groups involved.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicinal Chemistry: Researchers explore its potential as an antitumor, antimicrobial, or anti-inflammatory agent.
Biological Studies: It might serve as a fluorescent probe or enzyme inhibitor.
Industry: Its unique structure could find applications in materials science or catalysis.
Wirkmechanismus
The exact mechanism remains an active area of research. its effects likely involve interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds with benzothiazole or pyridine moieties, the combination of these features in 2-(1,3-benzothiazol-2-yl)-N’-(phenylcarbonyl)pyridine-3-carbohydrazide makes it distinctive. Similar compounds include:
2-aminobenzothiazole: A precursor to our compound.
Pyridine carbohydrazide derivatives: These share some structural features but lack the benzothiazole ring.
Eigenschaften
Molekularformel |
C20H14N4O2S |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-N'-benzoylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C20H14N4O2S/c25-18(13-7-2-1-3-8-13)23-24-19(26)14-9-6-12-21-17(14)20-22-15-10-4-5-11-16(15)27-20/h1-12H,(H,23,25)(H,24,26) |
InChI-Schlüssel |
DNFINPPNRSKDJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)a cetamide](/img/structure/B12153242.png)
![2-[5-(3-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B12153243.png)
![Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate](/img/structure/B12153245.png)
![tert-butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12153254.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153287.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12153292.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide](/img/structure/B12153293.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12153301.png)

![methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12153317.png)
![N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12153321.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12153327.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12153328.png)
